sodium;2-(1-carboxyethyl)tetradecanoate
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Overview
Description
Sodium;2-(1-carboxyethyl)tetradecanoate is a chemical compound that belongs to the class of sodium alkyl carboxylates. These compounds are known for their surfactant properties, which make them useful in various industrial and commercial applications. This compound is particularly notable for its ability to reduce surface tension in aqueous solutions, making it an effective agent in detergents and cleaning products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(1-carboxyethyl)tetradecanoate typically involves the carboxylation of tetradecanoic acid (myristic acid) followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete carboxylation.
Catalysts: Catalysts such as sodium methoxide may be used to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process typically involves:
Feedstock Preparation: Tetradecanoic acid is purified and mixed with sodium hydroxide.
Reaction: The mixture is heated in a continuous flow reactor.
Purification: The product is purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(1-carboxyethyl)tetradecanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like calcium chloride or magnesium sulfate can be used for cation exchange.
Major Products Formed
Oxidation: Tetradecanoic acid derivatives.
Reduction: Alcohol derivatives of tetradecanoic acid.
Substitution: Various metal carboxylates depending on the substituting cation.
Scientific Research Applications
Sodium;2-(1-carboxyethyl)tetradecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Mechanism of Action
The mechanism of action of sodium;2-(1-carboxyethyl)tetradecanoate primarily involves its surfactant properties. The compound reduces surface tension by orienting its hydrophobic tail away from the aqueous environment and its hydrophilic head towards it. This orientation disrupts the hydrogen bonding network of water, leading to a decrease in surface tension. The molecular targets include the lipid bilayers of cell membranes, where it can enhance permeability and facilitate the transport of molecules .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecanoate (S12C): Another sodium alkyl carboxylate with similar surfactant properties but a shorter carbon chain.
Sodium tetradecanoate (S14C): Similar in structure but lacks the carboxyethyl group, resulting in different solubility and reactivity properties
Uniqueness
Sodium;2-(1-carboxyethyl)tetradecanoate is unique due to its carboxyethyl group, which enhances its solubility in water and provides additional sites for chemical modification. This makes it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
6155-44-8 |
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Molecular Formula |
C17H31NaO4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
sodium;2-(1-carboxyethyl)tetradecanoate |
InChI |
InChI=1S/C17H32O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19;/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1 |
InChI Key |
JMEOUAZONQUSFA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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